L-fuculose 1-phosphate(2-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

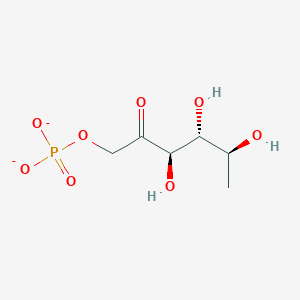

L-fuculose 1-phosphate(2-) is dianion of L-fuculose 1-phosphate arising from deprotonation of the phosphate OH groups; major species at pH 7.3. It is a conjugate base of a L-fuculose 1-phosphate.

Aplicaciones Científicas De Investigación

Enzymatic Function

L-Fuculose 1-phosphate serves as a substrate for L-fuculose 1-phosphate aldolase (FucA), an enzyme that catalyzes its reversible cleavage into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. This reaction is crucial in both glycolysis and gluconeogenesis pathways, facilitating energy production and carbohydrate metabolism .

Table 1: Key Characteristics of L-Fuculose 1-Phosphate Aldolase

| Feature | Description |

|---|---|

| Enzyme Classification | Class II Aldolase |

| Reaction Type | Reversible cleavage |

| Substrates | L-fuculose 1-phosphate, fructose-1,6-bisphosphate |

| Products | Dihydroxyacetone phosphate, L-lactaldehyde |

| Cofactors | Magnesium ion, Zinc ion |

| Biological Sources | Escherichia coli, Klebsiella pneumoniae |

Structural Insights

The structural characterization of L-fuculose 1-phosphate aldolase has been extensively studied using X-ray crystallography. For instance, the enzyme from Klebsiella pneumoniae was resolved to a high resolution of 1.85 Å, revealing a tetrameric structure with a preference for L-fuculose 1-phosphate as a substrate . The presence of metal ions such as magnesium and zinc is crucial for the enzyme's activity, highlighting the importance of these cofactors in the catalytic process .

L-Fuculose 1-phosphate aldolases are of great interest to synthetic chemists due to their ability to catalyze stereoselective synthesis reactions. They facilitate the formation of chiral compounds in a more environmentally friendly manner compared to traditional organic synthesis methods . This capability makes them valuable in the pharmaceutical industry for the development of new drugs and therapeutic agents.

Case Study: Synthesis of Polyhydroxylated Compounds

Research has demonstrated that engineered variants of FucA can be used to synthesize novel polyhydroxylated pyrrolizidines. These compounds exhibit inhibitory properties against glycosidases and intestinal disaccharidases, showcasing the enzyme's potential in drug development .

Pathogenicity and Medical Research

In addition to its synthetic applications, L-fuculose 1-phosphate aldolases have been implicated in the pathogenicity of certain bacteria. For example, studies on Klebsiella pneumoniae suggest that FucA plays a role in the bacterium's virulence by participating in carbohydrate metabolism essential for survival within host organisms . Understanding these pathways could lead to new therapeutic approaches targeting bacterial infections.

Propiedades

Fórmula molecular |

C6H11O8P-2 |

|---|---|

Peso molecular |

242.12 g/mol |

Nombre IUPAC |

[(3R,4R,5S)-3,4,5-trihydroxy-2-oxohexyl] phosphate |

InChI |

InChI=1S/C6H13O8P/c1-3(7)5(9)6(10)4(8)2-14-15(11,12)13/h3,5-7,9-10H,2H2,1H3,(H2,11,12,13)/p-2/t3-,5+,6-/m0/s1 |

Clave InChI |

KNYGWWDTPGSEPD-LFRDXLMFSA-L |

SMILES |

CC(C(C(C(=O)COP(=O)([O-])[O-])O)O)O |

SMILES isomérico |

C[C@@H]([C@H]([C@H](C(=O)COP(=O)([O-])[O-])O)O)O |

SMILES canónico |

CC(C(C(C(=O)COP(=O)([O-])[O-])O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.